An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a detailed technical overview of the chemical properties of a specific, highly functionalized derivative: methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate. As a senior application scientist, this document aims to synthesize available chemical knowledge, offer field-proven insights into its reactivity and potential applications, and provide a framework for its utilization in research and drug discovery programs. While specific experimental data for this exact molecule is not widely published, this guide will draw upon established principles of organic chemistry and data from closely related analogues to provide a comprehensive and predictive analysis.
Molecular Structure and Physicochemical Properties
The structure of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate incorporates several key features that dictate its chemical behavior. The bicyclic indazole core provides a rigid framework, while the bromo and chloro substituents at the 5 and 6 positions, respectively, significantly influence the electron density of the aromatic ring. The methyl carboxylate group at the 3-position offers a handle for further chemical modification.
Table 1: Predicted Physicochemical Properties of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate
| Property | Predicted Value | Justification |
| Molecular Formula | C9H5BrClN2O2 | Based on the chemical structure. |
| Molecular Weight | 289.51 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow solid | Inferred from similar halogenated indazole esters which are typically crystalline solids at room temperature.[1][2] |
| Melting Point | >150 °C | Halogenated aromatic compounds generally have higher melting points due to increased intermolecular forces. Similar bromo-indazole esters have melting points in this range. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water. | The ester functionality and the polar N-H bond suggest solubility in polar organic solvents, while the overall aromatic and halogenated nature predicts low aqueous solubility. |
| pKa | ~13-14 (N-H proton) | The indazole N-H is weakly acidic, similar to other N-heterocycles. Electron-withdrawing halogens may slightly increase acidity compared to unsubstituted indazole. |
Synthesis of the Indazole Core
The synthesis of substituted indazole-3-carboxylates can be achieved through several established synthetic routes. A common and effective method involves the cyclization of appropriately substituted hydrazones. For methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate, a plausible synthetic pathway would start from a substituted toluene derivative.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate.
Experimental Protocol: A Representative Synthesis of a Halogenated Indazole-3-carboxylate
Step 1: Bromination of Indazole-3-carboxylic acid [3]
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Suspend indazole-3-carboxylic acid in glacial acetic acid.
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Heat the suspension to achieve a clear solution, then cool to 90°C.
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Slowly add a solution of bromine in glacial acetic acid.
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Maintain the reaction at 90°C for several hours.
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Cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter, wash with cold water, and dry to obtain 5-bromo-1H-indazole-3-carboxylic acid.[3]
Step 2: Esterification
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Suspend the 5-bromo-6-chloro-1H-indazole-3-carboxylic acid (hypothetically synthesized) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction and neutralize the acid.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final methyl ester.
Spectroscopic Characterization
The structural elucidation of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9-4.1 ppm).- Two singlets in the aromatic region for the C4-H and C7-H protons (due to the substitution pattern).- A broad singlet for the N-H proton at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | - A signal for the methyl ester carbon (~52-55 ppm).- A signal for the ester carbonyl carbon (~160-165 ppm).- Multiple signals in the aromatic region, with carbons attached to halogens showing characteristic shifts. |
| IR Spectroscopy | - A broad N-H stretching band (~3200-3400 cm⁻¹).- A strong C=O stretching band for the ester (~1700-1730 cm⁻¹).- C=C and C=N stretching bands in the aromatic region (~1450-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight (289.51 g/mol ) with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Chemical Reactivity
The reactivity of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate is governed by the interplay of its functional groups.
Caption: Key reaction pathways for methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate.
N-Functionalization
The indazole nitrogen can be readily alkylated or arylated under basic conditions. The regioselectivity of this reaction (N1 vs. N2) can often be controlled by the choice of base, solvent, and electrophile. Direct and selective alkylation of the N1 position of indazole-3-carboxylic acids has been reported and is a key step in the synthesis of some synthetic cannabinoids.[4]
C-Br Bond Reactivity: Cross-Coupling Reactions
The bromine atom at the C5 position is susceptible to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a valuable handle for library synthesis in drug discovery.
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Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing various amine functionalities.
Ester Group Transformations
The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy in medicinal chemistry to introduce diversity and modulate the pharmacokinetic properties of a lead compound.
Applications in Drug Discovery and Medicinal Chemistry
The indazole core is a well-established pharmacophore, particularly in the development of kinase inhibitors. The specific substitution pattern of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate makes it an attractive starting material for the synthesis of potent and selective inhibitors.
Role as a Kinase Inhibitor Scaffold
The indazole ring can act as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents on the indazole ring project into different pockets of the ATP binding site, allowing for the fine-tuning of potency and selectivity. This compound is a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[5]
Caption: Schematic representation of the indazole scaffold interacting with a kinase active site.
Safety and Handling
While a specific Safety Data Sheet (SDS) for methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate is not available, the safety precautions for a closely related compound, 5-bromo-1H-indazole-3-carboxylic acid, provide valuable guidance.[6]
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Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[6]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its di-halogenated indazole core provides a rigid scaffold amenable to selective functionalization through modern synthetic methodologies. The strategic placement of the bromine, chlorine, and methyl ester groups allows for a multi-directional approach to chemical diversification, making it an ideal starting point for the synthesis of compound libraries targeting various biological targets, most notably protein kinases. This guide provides a comprehensive overview of its predicted properties, synthesis, and reactivity, offering a solid foundation for its application in advanced drug discovery programs.
References
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Abstract Sifter. (2025, October 15). Methyl 5-bromo-1H-indazole-3-carboxylate. Retrieved February 15, 2026, from [Link]
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. Retrieved February 15, 2026, from [Link]
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DiVA. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved February 15, 2026, from [Link]
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RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
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